

Application Notes & Protocols: Quantification of Antibacterial Agent 219 by Liquid Chromatography

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Compound of Interest

Compound Name: *Antibacterial agent 219*

Cat. No.: *B3025949*

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These application notes provide detailed methodologies for the quantitative analysis of **Antibacterial Agent 219**, a novel broad-spectrum antibiotic, in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Antibacterial Agent 219 is a synthetic fluoroquinolone derivative with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate and precise quantification of this agent in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. The following protocols describe validated methods for the determination of **Antibacterial Agent 219** in human plasma.

HPLC-UV Method for Quantification of Antibacterial Agent 219

This method provides a robust and cost-effective approach for the routine quantification of **Antibacterial Agent 219** in plasma samples.

Experimental Protocol

1. Materials and Reagents

- **Antibacterial Agent 219** reference standard ($\geq 99.5\%$ purity)
- Internal Standard (IS), e.g., another fluoroquinolone like Ciprofloxacin
- HPLC-grade acetonitrile and methanol
- Formic acid ($\geq 98\%$)
- Ultrapure water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Human plasma (drug-free)
- $0.45 \mu\text{m}$ syringe filters

2. Instrumentation

- HPLC system with a UV detector[1]
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size)[1]
- Analytical balance
- Vortex mixer
- Centrifuge

3. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Antibacterial Agent 219** and the IS in methanol.
- Working Solutions: Prepare serial dilutions of the stock solution in a mixture of mobile phase A and B to create calibration standards.

4. Sample Preparation (Protein Precipitation)

- Pipette 200 μL of plasma sample into a microcentrifuge tube.

- Add 20 μ L of the IS working solution.
- Add 600 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Filter through a 0.45 μ m syringe filter before injection.

5. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in water[\[1\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile[\[1\]](#)
- Gradient Elution:
 - 0-2 min: 95% A, 5% B
 - 2-15 min: Linear gradient to 5% A, 95% B
 - 15-18 min: Hold at 5% A, 95% B
 - 18-20 min: Return to initial conditions (95% A, 5% B)[\[1\]](#)
 - 20-25 min: Equilibration at initial conditions[\[1\]](#)
- Flow Rate: 1.0 mL/min[\[1\]](#)
- Injection Volume: 10 μ L[\[1\]](#)
- Column Temperature: 30 °C[\[1\]](#)

- Detection Wavelength: 254 nm[1]

Quantitative Data Summary

Parameter	Result
Linearity Range	0.1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 7%
Accuracy (%)	93.5 - 104.2%
Recovery (%)	> 85%

LC-MS/MS Method for High-Sensitivity Quantification

For studies requiring higher sensitivity and selectivity, such as determining low concentrations of the drug, an LC-MS/MS method is recommended.[2][3]

Experimental Protocol

1. Materials and Reagents

- Same as HPLC-UV method.

2. Instrumentation

- UPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[2][4]
- BEH C18 column (2.1 mm x 100 mm, 1.7 µm particle size).[3]
- Other equipment as in the HPLC-UV method.

3. Sample Preparation

- The same protein precipitation protocol as for the HPLC-UV method can be used. For even cleaner samples, solid-phase extraction (SPE) is an alternative.

4. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.3 mL/min[3]
- Injection Volume: 5 μ L
- Column Temperature: 40 °C

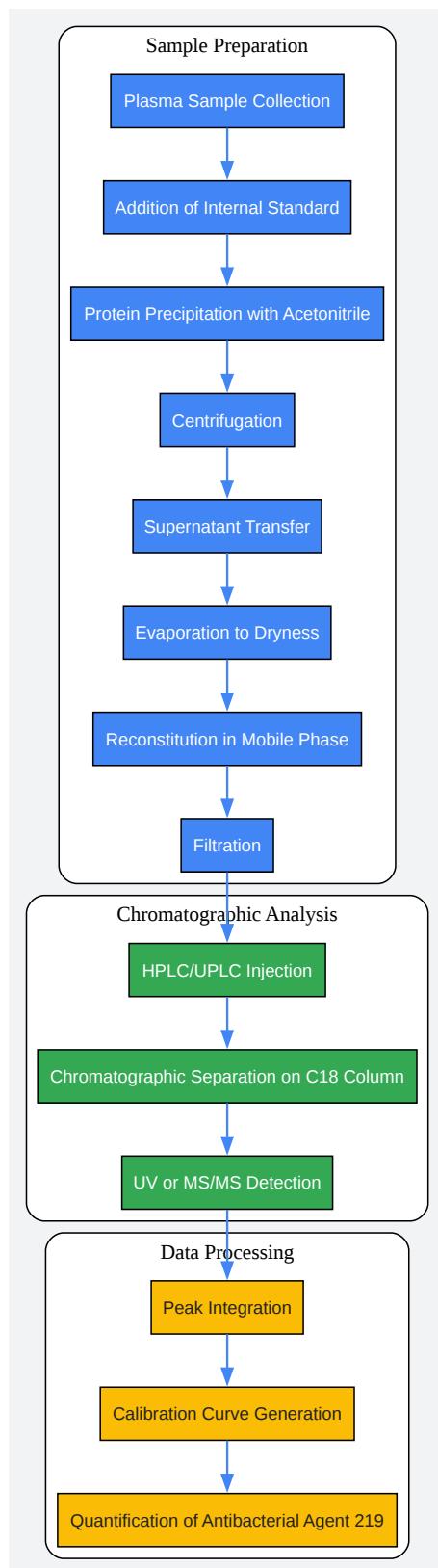
5. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive.
- Multiple Reaction Monitoring (MRM):
 - **Antibacterial Agent 219:** Precursor ion > Product ion (To be determined based on the compound's structure)
 - Internal Standard: Precursor ion > Product ion
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

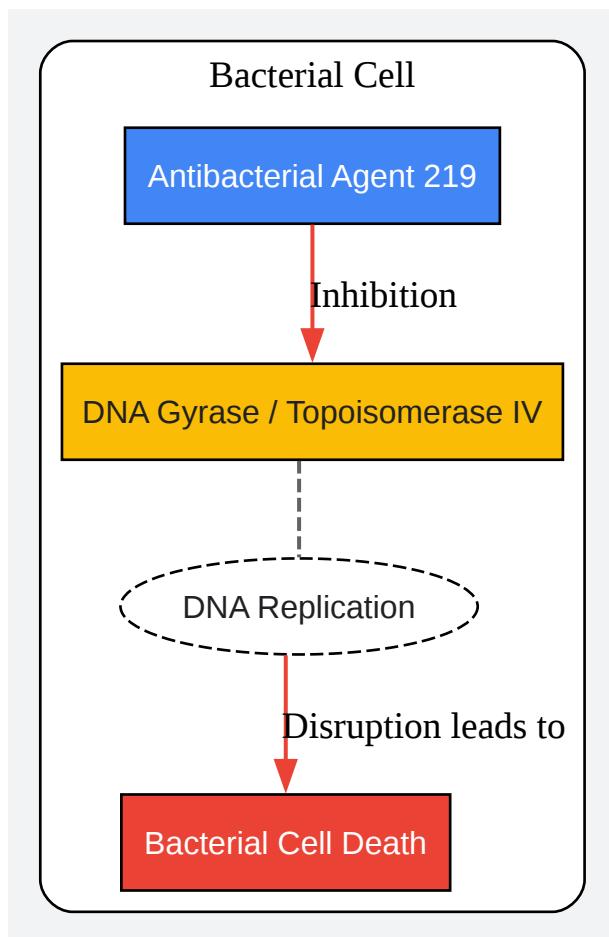
Quantitative Data Summary

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 4%
Inter-day Precision (%RSD)	< 6%
Accuracy (%)	95.8 - 103.1%
Matrix Effect (%)	92 - 105%
Recovery (%)	> 90%

Visualizations

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Caption: Experimental workflow for the quantification of **Antibacterial Agent 219**.



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Caption: Hypothetical mechanism of action for **Antibacterial Agent 219**.

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